molecular formula C12H13N3O2S B2604726 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one CAS No. 443110-87-0

1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

Cat. No.: B2604726
CAS No.: 443110-87-0
M. Wt: 263.32
InChI Key: YIHLTXYEKJGNAU-UHFFFAOYSA-N
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Description

The compound “1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one” is a complex organic molecule that contains several functional groups. It has a 1,2,4-thiadiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . This ring is substituted with a 4-methoxyphenyl group and a propan-2-one group .


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, it might involve the reaction of appropriate precursors to form the 1,2,4-thiadiazole ring, followed by substitution with the 4-methoxyphenyl group and the propan-2-one group. The synthesis could potentially involve techniques such as nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-thiadiazol ring likely contributes to the rigidity of the molecule, while the 4-methoxyphenyl and propan-2-one groups could influence its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-thiadiazol ring might participate in reactions such as electrophilic substitution or ring-opening reactions. The 4-methoxyphenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the 1,2,4-thiadiazol ring, the 4-methoxyphenyl group, and the propan-2-one group could affect these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity and interactions with other compounds, and optimizing its synthesis process .

Properties

IUPAC Name

1-[5-(4-methoxyanilino)-1,2,4-thiadiazol-3-yl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(16)7-11-14-12(18-15-11)13-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHLTXYEKJGNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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